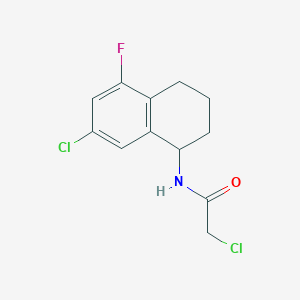

2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

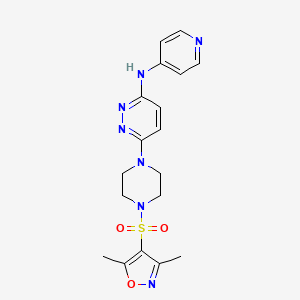

Vue d'ensemble

Description

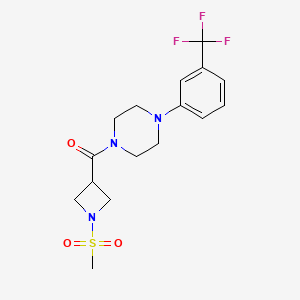

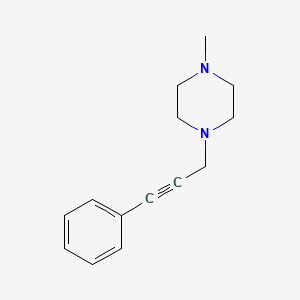

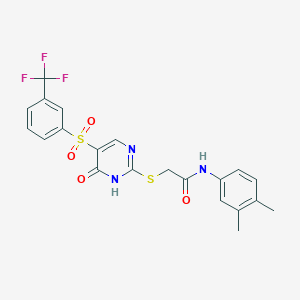

The compound “2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide” is a chlorinated, fluorinated derivative of acetamide attached to a tetrahydronaphthalene group . Acetamides are a class of organic compounds that have a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid. Tetrahydronaphthalene, also known as tetralin, is a polycyclic aromatic hydrocarbon made of two fused cyclohexane rings .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with 2-chloroacetyl chloride or 2-chloroacetic anhydride to form the acetamide group. The tetrahydronaphthalene group could potentially be synthesized through a Diels-Alder reaction or other cyclization methods, followed by halogenation to introduce the chlorine and fluorine atoms .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acetamide group and the tetrahydronaphthalene group, both of which are fairly rigid due to their cyclic nature. The chlorine and fluorine atoms would likely add electron density and could influence the reactivity of the molecule .Chemical Reactions Analysis

As an acetamide, this compound could potentially undergo hydrolysis to form acetic acid and the corresponding amine. The presence of halogens might make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens might increase its density and boiling point compared to non-halogenated analogs. The acetamide group could potentially form hydrogen bonds, influencing its solubility .Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the conditions and other reactants present .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2FNO/c13-6-12(17)16-11-3-1-2-8-9(11)4-7(14)5-10(8)15/h4-5,11H,1-3,6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSQSPLTWGKLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)Cl)F)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2814898.png)

![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide](/img/structure/B2814901.png)

![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814902.png)

![(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2814903.png)

![[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride](/img/structure/B2814909.png)

![3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2814910.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)

![2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2814915.png)